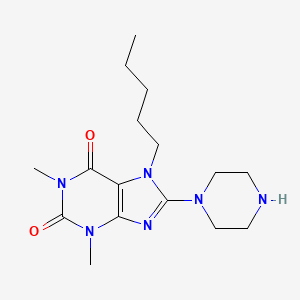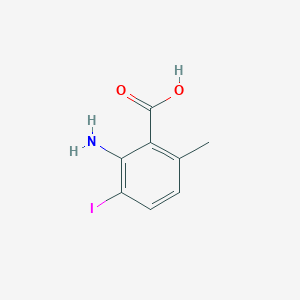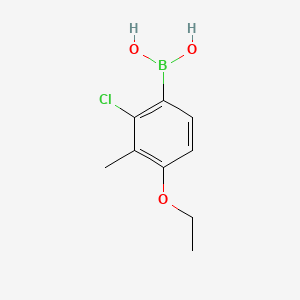
(3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid is an organoboron compound that contains a boronic acid functional group attached to a phenyl ring substituted with bromine, fluorine, and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2. The reaction proceeds smoothly to yield the desired boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine or fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs or probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of the bromine, fluorine, and methylthio groups can influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid
- (3-Bromo-5-fluoro-2-(methylsulfonyl)phenyl)boronic acid
- (3-Bromo-5-fluoro-2-(methylamino)phenyl)boronic acid
Uniqueness
(3-Bromo-5-fluoro-2-(methylthio)phenyl)boronic acid is unique due to the presence of the methylthio group, which can impart different electronic and steric properties compared to other substituents like methoxy or methylamino groups. This can affect the compound’s reactivity, making it suitable for specific applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C7H7BBrFO2S |
|---|---|
Molekulargewicht |
264.91 g/mol |
IUPAC-Name |
(3-bromo-5-fluoro-2-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BBrFO2S/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3,11-12H,1H3 |
InChI-Schlüssel |
DANSMMQURMSWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1SC)Br)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid](/img/structure/B14769393.png)



![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)








